2-(2-Methoxyphenyl)oxirane

Description

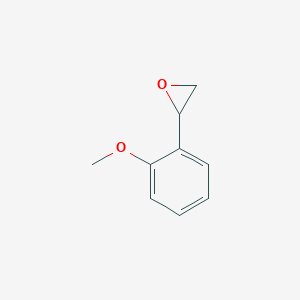

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIRKHCPVDKYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463256 | |

| Record name | 2-(2-methoxyphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62717-78-6 | |

| Record name | 2-(2-methoxyphenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)oxirane

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(2-Methoxyphenyl)oxirane, a valuable oxirane derivative in organic synthesis. The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis via Intramolecular Cyclization of a Halohydrin

A direct and reported method for the synthesis of 2-(2-methoxyphenyl)oxirane involves the base-induced intramolecular cyclization of a halohydrin precursor, α-chloromethyl-2-methoxybenzylalcohol.[1] This method offers a straightforward approach to the target molecule.

Experimental Protocol

A solution of α-chloromethyl-2-methoxybenzylalcohol (1.4 g, crude oil) is prepared in 12 ml of dioxane. To this solution, a solution of potassium hydroxide (840 mg) in 5 ml of water is added. The resulting mixture is stirred at room temperature for a period of 3 hours. Following the reaction, the mixture is poured into ice-water and the aqueous layer is extracted with benzene. The combined organic extracts are dried and the solvent is removed by evaporation to yield the crude product, 2-(2-methoxyphenyl)oxirane (0.5 g).[1]

Reaction Data

| Parameter | Value | Reference |

| Starting Material | α-chloromethyl-2-methoxybenzylalcohol | [1] |

| Reagents | Potassium hydroxide, Dioxane, Water, Benzene | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Product Yield | 0.5 g (crude) from 1.4 g crude starting material | [1] |

Synthesis Pathway

Caption: Intramolecular cyclization to form 2-(2-Methoxyphenyl)oxirane.

Synthesis via Darzens Condensation

The Darzens condensation, or glycidic ester condensation, is a classical and versatile method for the synthesis of epoxides (oxiranes).[2][3][4] This reaction involves the condensation of a carbonyl compound, in this case, 2-methoxybenzaldehyde, with an α-halo ester in the presence of a base to form an α,β-epoxy ester.[2] Subsequent hydrolysis and decarboxylation of the resulting glycidic ester would yield the desired 2-(2-methoxyphenyl)oxirane.

General Experimental Protocol (Adapted)

To a solution of 2-methoxybenzaldehyde and an α-halo ester (e.g., ethyl chloroacetate) in a suitable aprotic solvent such as tetrahydrofuran or diethyl ether, a strong base is added portion-wise at a low temperature (e.g., 0 °C). Commonly used bases include sodium ethoxide, potassium tert-butoxide, or sodium hydride. The reaction mixture is stirred for several hours and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The resulting α,β-epoxy ester can be isolated and purified, or directly subjected to hydrolysis (e.g., with aqueous sodium hydroxide) followed by acidification and heating to induce decarboxylation to afford 2-(2-methoxyphenyl)oxirane.

Reaction Data (Illustrative)

| Parameter | Value |

| Starting Material | 2-Methoxybenzaldehyde |

| Reagents | α-halo ester (e.g., ethyl chloroacetate), Base (e.g., Sodium ethoxide), Solvent (e.g., Ethanol) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-12 hours |

Synthesis Pathway

Caption: Darzens condensation pathway for epoxide synthesis.

Synthesis via Epoxidation of 2-Methoxystyrene

The direct epoxidation of an alkene is a common and efficient method for the synthesis of oxiranes. In this case, 2-methoxystyrene would serve as the starting material. Various epoxidizing agents can be employed, with peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for this transformation.[5]

General Experimental Protocol (Adapted)

To a solution of 2-methoxystyrene in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C and gradually allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a solution of sodium bisulfite to quench the excess peroxyacid, followed by washing with a saturated solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(2-methoxyphenyl)oxirane, which can be further purified by column chromatography.

Reaction Data (Illustrative)

| Parameter | Value |

| Starting Material | 2-Methoxystyrene |

| Reagents | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1-4 hours |

Synthesis Pathway

Caption: Epoxidation of 2-methoxystyrene to yield the oxirane.

Summary and Comparison of Synthesis Routes

| Synthesis Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

| Intramolecular Cyclization | α-chloromethyl-2-methoxybenzylalcohol | Potassium hydroxide | Direct, one-step reaction from the halohydrin.[1] | The starting halohydrin may require a separate synthetic step. |

| Darzens Condensation | 2-Methoxybenzaldehyde, α-halo ester | Strong base | Utilizes readily available starting materials.[2][3][4] | Multi-step process if the final product is the decarboxylated oxirane; potential for side reactions. |

| Epoxidation | 2-Methoxystyrene | Peroxyacid (e.g., m-CPBA) | Generally high yielding and clean reaction.[5] | Requires the synthesis of the starting alkene; peroxyacids can be hazardous. |

This guide provides a foundational understanding of the key synthetic strategies for obtaining 2-(2-methoxyphenyl)oxirane. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. For professionals in drug development, the selection of a synthesis pathway will also be guided by considerations of process safety, cost-effectiveness, and environmental impact.

References

Synthesis of 2-(2-methoxyphenyl)oxirane from α-chloromethyl-2-methoxybenzylalcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-methoxyphenyl)oxirane, a valuable epoxide intermediate in organic synthesis. The primary focus is on the intramolecular cyclization of its precursor, α-chloromethyl-2-methoxybenzyl alcohol. This document details plausible synthetic routes for the starting material, the main epoxidation reaction, and alternative synthetic pathways. It includes detailed experimental protocols, a summary of chemical data, and visualizations of the reaction mechanisms to support research and development in medicinal chemistry and drug discovery.

Overview of the Synthetic Strategy

The principal synthetic route discussed is a two-step process starting from 2'-chloro-2-methoxyacetophenone:

-

Reduction of the ketone to form the key intermediate, α-chloromethyl-2-methoxybenzyl alcohol.

-

Intramolecular Cyclization of the resulting chlorohydrin via a base-induced SN2 reaction to yield the target epoxide, 2-(2-methoxyphenyl)oxirane.

Alternative single-step methods starting from 2-methoxybenzaldehyde, such as the Corey-Chaykovsky reaction and the Darzens condensation, are also presented as viable synthetic alternatives.

Synthesis of the Starting Material: α-Chloromethyl-2-methoxybenzyl alcohol

Reaction Pathway:

Figure 1: Proposed synthesis of the chlorohydrin starting material.

Experimental Protocol (Proposed):

This protocol is based on established procedures for the reduction of α-chloroacetophenones.[1]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-chloro-2-methoxyacetophenone in methanol at 0 °C (ice bath).

-

Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The molar ratio of NaBH₄ to the ketone is typically 1.0 to 1.5.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude α-chloromethyl-2-methoxybenzyl alcohol. Further purification may be achieved by column chromatography if necessary. During the synthesis of β-chloro-α-phenylethanols by the reduction of α-chloroacetophenones with sodium borohydride, the formation of byproducts can be suppressed by the addition of metal chlorides like calcium or lanthanum chloride.[1]

Core Synthesis: 2-(2-Methoxyphenyl)oxirane

The formation of the epoxide ring is achieved through an intramolecular Williamson ether synthesis, a classic example of a base-promoted cyclization of a halohydrin.

Reaction Pathway:

Figure 2: Synthesis of 2-(2-methoxyphenyl)oxirane.

Experimental Protocol:

The following protocol is adapted from a known synthesis procedure.[2]

-

Reaction Setup: Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzyl alcohol in 12 ml of dioxane in a suitable reaction vessel.

-

Base Addition: Prepare a solution of 840 mg of potassium hydroxide (KOH) in 5 ml of water and add it to the dioxane solution.

-

Reaction: Stir the resulting mixture at room temperature for 3 hours.

-

Workup: Pour the reaction mixture into ice-water and extract the aqueous mixture with benzene.

-

Purification: Dry the organic extract and evaporate the solvent to yield the crude 2-(2-methoxyphenyl)oxirane.[2] The crude product (0.5 g) can be further purified by vacuum distillation or column chromatography.

Reaction Mechanism

The formation of the oxirane from the chlorohydrin proceeds via an intramolecular SN2 mechanism.

Figure 3: Mechanism of Epoxide Formation.

Initially, the hydroxide ion deprotonates the alcohol of the chlorohydrin to form a more nucleophilic alkoxide. This is followed by an intramolecular backside attack of the alkoxide on the carbon atom bearing the chlorine atom, which acts as the leaving group. This concerted step results in the formation of the three-membered oxirane ring with inversion of stereochemistry at the carbon center that was attacked, if it were chiral.

Alternative Synthetic Routes

5.1. Corey-Chaykovsky Reaction

This reaction provides a direct method to synthesize epoxides from aldehydes or ketones using a sulfur ylide.[3][4]

Figure 4: Corey-Chaykovsky Epoxidation.

5.2. Darzens Condensation

The Darzens reaction involves the condensation of an α-haloester with an aldehyde in the presence of a base to form an α,β-epoxy ester, which can then be hydrolyzed and decarboxylated to yield the epoxide.[2][5]

Figure 5: Darzens Condensation Route.

Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 2'-Chloro-2-methoxyacetophenone | C₉H₉ClO₂ | 184.62 | Solid | 2196-99-8 |

| α-Chloromethyl-2-methoxybenzyl alcohol | C₉H₁₁ClO₂ | 186.63 | Not available | Not available |

| 2-(2-Methoxyphenyl)oxirane | C₉H₁₀O₂ | 150.17 | Not available | 62717-78-6 |

Safety and Handling

-

α-Chloro Ketones and Alcohols: These compounds are generally irritants and lachrymators. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. It is also corrosive. Handle with care and avoid contact with moisture.

-

Potassium Hydroxide (KOH): A strong caustic base that can cause severe burns. Handle with appropriate PPE.

-

Organic Solvents (Dioxane, Benzene): Dioxane is a suspected carcinogen and benzene is a known carcinogen. Both are flammable. Use in a fume hood and take necessary precautions to avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

An In-depth Technical Guide to 2-(2-Methoxyphenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)oxirane, detailing its chemical properties, synthesis, core reactivity, and applications in drug development. The information is intended to support researchers in synthetic chemistry and medicinal chemistry by consolidating key technical data and experimental procedures.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(2-methoxyphenyl)oxirane .[1] It is also commonly known as o-methoxystyrene oxide. This compound is a chiral epoxide, and its enantiomers are valuable synthons in asymmetric synthesis.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties for 2-(2-Methoxyphenyl)oxirane is presented below.[1]

| Property | Value | Source |

| IUPAC Name | 2-(2-methoxyphenyl)oxirane | PubChem[1] |

| CAS Number | 62717-78-6 (racemate) | PubChem[1] |

| 874980-60-6 ((2S)-enantiomer) | ChemShuttle | |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| Appearance | Colorless liquid | ChemShuttle |

| Solubility | Moderately soluble in non-polar organic solvents | ChemShuttle |

| Storage | Sensitive to moisture and temperature. Store in a dry environment at -10°C to 0°C. | ChemShuttle |

| Primary Hazards | Irritant, Health Hazard | PubChem[1] |

| GHS Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH341: Suspected of causing genetic defectsH351: Suspected of causing cancer | PubChem[1] |

Synthesis of 2-(2-Methoxyphenyl)oxirane

The synthesis of 2-(2-Methoxyphenyl)oxirane can be achieved via the intramolecular cyclization of a corresponding halohydrin. The following protocol is based on a standard laboratory procedure.[2]

Experimental Protocol: Synthesis

Reaction: Intramolecular Williamson ether synthesis from α-chloromethyl-2-methoxybenzylalcohol.

Materials:

-

α-chloromethyl-2-methoxybenzylalcohol (crude oil, 1.4 g)

-

Dioxane (12 ml)

-

Potassium hydroxide (840 mg)

-

Deionized water (5 ml)

-

Benzene (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice

Procedure:

-

Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzylalcohol in 12 ml of dioxane in a round-bottom flask.

-

In a separate beaker, prepare a solution of 840 mg of potassium hydroxide in 5 ml of water.

-

Add the potassium hydroxide solution to the dioxane solution.

-

Stir the mixture vigorously at room temperature for 3 hours.

-

Pour the reaction mixture into ice water.

-

Extract the aqueous mixture with benzene.

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product, 2-(2-methoxyphenyl)oxirane.

Core Reactivity: Regioselective Ring-Opening

The high ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this reaction is critically dependent on the reaction conditions (acidic vs. basic/neutral), a foundational concept in epoxide chemistry.[3][4][5]

Mechanistic Pathways

-

Base-Catalyzed/Neutral Conditions (Sₙ2 Pathway) : Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For 2-(2-methoxyphenyl)oxirane, this is the terminal methylene carbon (C3). This pathway results in an inversion of stereochemistry at the site of attack.[3][5]

-

Acid-Catalyzed Conditions (Sₙ1-like Pathway) : In the presence of an acid catalyst, the epoxide oxygen is protonated, forming a better leaving group. The C-O bonds are weakened, and the nucleophile attacks the carbon atom that can best stabilize the developing partial positive charge. In this case, the benzylic carbon (C2) is more substituted and can better stabilize a carbocation-like transition state. This pathway has significant Sₙ1 character.[4][6]

References

- 1. 2-(2-Methoxyphenyl)oxirane | C9H10O2 | CID 11355572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Methoxyphenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-(2-Methoxyphenyl)oxirane (also known as o-methoxystyrene oxide). Due to the limited availability of directly published complete spectral datasets for this specific isomer, this guide presents a combination of referenced data, predicted values based on analogous compounds, and detailed experimental protocols to enable researchers to acquire and interpret the necessary data.

Physicochemical Properties

2-(2-Methoxyphenyl)oxirane is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure consists of an oxirane (epoxide) ring attached to a benzene ring substituted with a methoxy group at the ortho position.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of 2-(2-Methoxyphenyl)oxirane is expected to show characteristic signals for the oxirane ring protons and the aromatic and methoxy group protons. The protons of the oxirane ring form an AMX spin system.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Oxirane CH) | ~4.0 - 4.2 | dd | J_ax ≈ 2.5, J_bx ≈ 4.0 |

| H-3a (Oxirane CH₂) | ~2.9 - 3.1 | dd | J_ab ≈ 5.5, J_ax ≈ 2.5 |

| H-3b (Oxirane CH₂) | ~2.7 - 2.9 | dd | J_ab ≈ 5.5, J_bx ≈ 4.0 |

| OCH₃ | ~3.8 - 3.9 | s | - |

| Ar-H | ~6.8 - 7.4 | m | - |

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Oxirane CH) | ~52 - 54 |

| C-3 (Oxirane CH₂) | ~45 - 47 |

| OCH₃ | ~55 - 56 |

| Ar-C (Quaternary) | ~125 - 160 |

| Ar-CH | ~110 - 130 |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for 2-(2-Methoxyphenyl)oxirane is available through the PubChem database, provided by SpectraBase.[1] The characteristic absorption bands are expected in the following regions:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1475 |

| C-O-C stretch (epoxide, asymmetric) | ~950 - 810 |

| C-O-C stretch (epoxide, symmetric) | ~880 - 750 |

| C-O stretch (aryl ether) | ~1250 and ~1040 |

Mass Spectrometry (MS)

GC-MS data for 2-(2-Methoxyphenyl)oxirane is available through the PubChem database, provided by DigiLab GmbH.[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 150. Key fragmentation patterns would involve the cleavage of the oxirane ring and the loss of fragments such as CO, CHO, and CH₃O.

Expected Key Fragments:

| m/z | Possible Fragment |

| 150 | [M]⁺ |

| 135 | [M - CH₃]⁺ |

| 121 | [M - CHO]⁺ |

| 107 | [M - CH₃CO]⁺ |

| 91 | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in obtaining high-quality spectroscopic data.

Synthesis of 2-(2-Methoxyphenyl)oxirane

A common method for the synthesis of epoxides from alkenes is through epoxidation using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA).

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified 2-(2-Methoxyphenyl)oxirane in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

-

Instrument Setup: Use a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral range: 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Gas Chromatography:

-

Use a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

A temperature program is used to separate the components of the sample, with the oven temperature gradually increasing.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Impact (EI) ionization is a common method, typically using 70 eV electrons.

-

The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Processing: The detector records the abundance of each ion, and the software generates a mass spectrum.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of 2-(2-Methoxyphenyl)oxirane in any particular signaling pathways. As an epoxide, its primary reactivity is expected to be with biological nucleophiles, such as DNA and proteins, which is a general characteristic of this class of compounds and a basis for their potential toxicity.

The logical relationship for its characterization follows a standard analytical workflow:

This guide provides a foundational understanding of the spectroscopic properties of 2-(2-Methoxyphenyl)oxirane. For definitive structural elucidation, it is imperative for researchers to acquire their own high-resolution spectral data following the protocols outlined herein.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(2-Methoxyphenyl)oxirane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(2-methoxyphenyl)oxirane and its derivatives. A thorough understanding of the spectral properties of these compounds is essential for their identification, purity assessment, and for elucidating reaction mechanisms in which they are involved. This document presents detailed experimental protocols, tabulated NMR data for comparative analysis, and visualizations to illustrate key structural and logical relationships.

Introduction

2-(2-Methoxyphenyl)oxirane and its derivatives are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The oxirane (or epoxide) ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity, combined with the electronic and steric influence of the substituted phenyl ring, makes these compounds versatile building blocks. Accurate structural elucidation via ¹H and ¹³C NMR spectroscopy is paramount for their effective utilization.

This guide will cover:

-

A representative synthetic protocol for 2-(2-methoxyphenyl)oxirane.

-

Detailed methodologies for preparing samples for NMR analysis and acquiring high-quality spectra.

-

Tabulated ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for 2-(2-methoxyphenyl)oxirane and related derivatives to facilitate comparison.

-

A discussion of the key spectral features and the influence of the 2-methoxy substituent on the NMR spectra.

Synthesis of 2-(2-Methoxyphenyl)oxirane

A common method for the synthesis of 2-(2-methoxyphenyl)oxirane involves the epoxidation of 2-methoxystyrene. An alternative route is the intramolecular cyclization of a corresponding halohydrin.[1]

Experimental Protocol: Synthesis via Intramolecular Cyclization[1]

This protocol describes the synthesis of 2-(2-methoxyphenyl)oxirane from α-chloromethyl-2-methoxybenzyl alcohol.

Materials:

-

α-Chloromethyl-2-methoxybenzyl alcohol

-

Dioxane

-

Potassium hydroxide (KOH)

-

Water

-

Benzene

-

Ice

Procedure:

-

Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzyl alcohol in 12 ml of dioxane.

-

Prepare a solution of 840 mg of potassium hydroxide in 5 ml of water.

-

Add the potassium hydroxide solution to the solution of the chlorohydrin.

-

Stir the resulting mixture at room temperature for 3 hours.

-

Pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with benzene.

-

Dry the organic extract and evaporate the solvent to obtain the crude 2-(2-methoxyphenyl)oxirane product.

Caption: Synthetic workflow for 2-(2-Methoxyphenyl)oxirane.

NMR Spectroscopy: Experimental Protocols

High-quality NMR spectra are crucial for unambiguous structure determination. The following protocols provide a general framework for sample preparation and data acquisition.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like oxiranes. For compounds with exchangeable protons (e.g., hydroxyl groups in derivatives), deuterated dimethyl sulfoxide (DMSO-d₆) can be beneficial.

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the purified sample in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

Sample Filtration: To ensure a homogeneous magnetic field and obtain sharp signals, filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 for a moderately concentrated sample.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K.

Caption: General workflow for NMR sample analysis.

¹H and ¹³C NMR Spectral Data

¹H NMR Data

Table 1: ¹H NMR Data of 2-(Aryl)oxirane Derivatives (in CDCl₃)

| Compound | Ar-H (δ, ppm) | H-oxirane (methine) (δ, ppm) | H-oxirane (methylene) (δ, ppm) | OCH₃ (δ, ppm) | Other (δ, ppm) |

| 2-(2-Methoxyphenyl)oxirane (Predicted) | 6.85-7.30 (m, 4H) | ~4.0 (dd, 1H) | ~2.8 (dd, 1H), ~3.2 (dd, 1H) | ~3.85 (s, 3H) | - |

| 2-Phenyloxirane | 7.25-7.40 (m, 5H) | 3.86 (dd, 1H) | 2.78 (dd, 1H), 3.15 (dd, 1H) | - | - |

| 2-(4-Methoxyphenyl)oxirane | 7.27 (d, 2H), 6.90 (d, 2H) | 3.82 (dd, 1H) | 2.73 (dd, 1H), 3.11 (dd, 1H) | 3.80 (s, 3H) | - |

| 2-(2-Fluorophenyl)oxirane | 7.01-7.31 (m, 4H) | 4.15 (m, 1H) | 2.79 (dd, 1H), 3.17 (dd, 1H) | - | - |

¹³C NMR Data

Table 2: ¹³C NMR Data of 2-(Aryl)oxirane Derivatives (in CDCl₃)

| Compound | Ar-C (δ, ppm) | C-oxirane (methine) (δ, ppm) | C-oxirane (methylene) (δ, ppm) | OCH₃ (δ, ppm) |

| 2-(2-Methoxyphenyl)oxirane (Predicted) | ~157 (C-O), ~128 (quat.), 128.5, 125.5, 120.8, 110.5 | ~51.5 | ~46.0 | ~55.3 |

| 2-Phenyloxirane | 137.9 (quat.), 128.5, 128.1, 125.6 | 52.3 | 51.1 | - |

| 2-(4-Methoxyphenyl)oxirane | 159.6 (C-O), 130.1 (quat.), 126.9, 113.9 | 52.1 | 50.9 | 55.2 |

| 2-(2-Fluorophenyl)oxirane | 161.6 (d, ¹JCF=246 Hz), 124.9 (d, ²JCF=12.7 Hz), 129.4 (d, ³JCF=8.2 Hz), 125.9 (d, ³JCF=3.8 Hz), 115.2 (d, ²JCF=20.9 Hz), 124.3 (d, ⁴JCF=3.6 Hz) | 50.5 | 47.0 (d, ³JCF=6.3 Hz) | - |

Discussion of Spectral Features

The ¹H and ¹³C NMR spectra of 2-(2-methoxyphenyl)oxirane derivatives are characterized by several key features:

-

Oxirane Protons: The protons on the oxirane ring typically appear in the upfield region of the spectrum (2.5-4.5 ppm). The methine proton (CH attached to the aryl group) is generally found further downfield than the methylene protons (CH₂) due to the deshielding effect of the aromatic ring. These three protons form a characteristic AMX or ABX spin system, resulting in doublet of doublets multiplicities.

-

Aromatic Protons: The protons on the phenyl ring appear in the aromatic region (6.5-8.0 ppm). The presence of the ortho-methoxy group influences the chemical shifts of the adjacent aromatic protons, typically causing a slight upfield shift compared to unsubstituted phenyloxirane. The substitution pattern on the ring will dictate the multiplicity of these signals.

-

Methoxy Group: The methoxy group gives rise to a sharp singlet in the ¹H NMR spectrum, typically around 3.8-3.9 ppm. In the ¹³C NMR spectrum, the methoxy carbon appears around 55-56 ppm.

-

Oxirane Carbons: The carbon atoms of the oxirane ring resonate in the range of 40-60 ppm in the ¹³C NMR spectrum. The carbon attached to the aryl group is generally slightly more downfield than the methylene carbon.

Caption: Key NMR spectral regions for 2-(2-Methoxyphenyl)oxirane.

Conclusion

This technical guide has provided a detailed overview of the synthesis and NMR characterization of 2-(2-methoxyphenyl)oxirane derivatives. The provided experimental protocols offer a solid foundation for the preparation and analysis of these compounds. The tabulated spectral data, while including predicted values for the title compound, serves as a valuable resource for comparative analysis and structural elucidation. The understanding of the characteristic ¹H and ¹³C NMR spectral features is essential for researchers working with these versatile synthetic intermediates in the fields of medicinal chemistry and materials science.

References

Mass spectrometry analysis of 2-(2-Methoxyphenyl)oxirane

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Methoxyphenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(2-Methoxyphenyl)oxirane (also known as o-methoxystyrene oxide). The structural elucidation of this and similar small molecules is critical in various scientific disciplines, including drug development, metabolite identification, and synthetic chemistry. This document outlines a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, presents a proposed fragmentation pathway under Electron Ionization (EI), and summarizes the expected quantitative data in a structured format. The guide adheres to strict visualization standards to ensure clarity and accessibility of complex information.

Introduction to 2-(2-Methoxyphenyl)oxirane Analysis

2-(2-Methoxyphenyl)oxirane is an epoxide derivative of anethole, featuring a methoxy-substituted phenyl group attached to an oxirane ring. Its molecular formula is C₉H₁₀O₂, with a monoisotopic mass of approximately 150.07 Da.[1][2] Mass spectrometry is an indispensable analytical technique for confirming the identity and purity of such compounds. Electron Ionization (EI) is a common method for the analysis of volatile small molecules, inducing reproducible fragmentation patterns that act as a molecular fingerprint.[3][4] Understanding these patterns is key to unambiguous structural confirmation.

Proposed Mass Spectral Fragmentation Pathway

Upon introduction into a mass spectrometer and ionization via Electron Ionization (EI), the 2-(2-Methoxyphenyl)oxirane molecule will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 150. Due to the high energy of EI (typically 70 eV), this molecular ion is energetically unstable and undergoes predictable fragmentation.[3][5] The fragmentation of ethers and aromatic compounds is driven by the formation of stable carbocations and radical species.[6]

The primary fragmentation events for 2-(2-Methoxyphenyl)oxirane are expected to involve:

-

Benzylic Cleavage: The bond between the phenyl ring and the oxirane ring is a likely point of cleavage due to the stability of the resulting benzylic carbocation.

-

Oxirane Ring Opening and Cleavage: The strained epoxide ring can open, followed by the loss of small neutral fragments like carbon monoxide (CO) or a formyl radical (CHO).

-

Methoxy Group Fragmentation: The methoxy substituent can lead to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

-

Rearrangement Reactions: Rearrangements, such as the formation of the highly stable tropylium ion (C₇H₇⁺), are common for compounds containing a benzyl moiety.

Quantitative Data Summary

While a publicly available, experimentally verified mass spectrum for 2-(2-Methoxyphenyl)oxirane is not readily accessible, a plausible fragmentation pattern can be proposed based on established chemical principles. The expected major ions are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula | Proposed Structure/Fragment Name | Description of Fragmentation |

| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion (M⁺•) | Ionization of the parent molecule by loss of an electron. |

| 135 | [C₈H₇O₂]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 121 | [C₈H₉O]⁺ | Methoxyphenylmethyl cation | Benzylic cleavage with charge retention on the aromatic portion. |

| 119 | [C₉H₇O]⁺ | [M - OCH₃]⁺ or [M - H - CH₂O]⁺ | Loss of a methoxy radical or sequential loss of hydrogen and formaldehyde. |

| 108 | [C₇H₈O]⁺• | Methoxybenzene radical cation | Cleavage of the C-C bond of the oxirane ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement and loss of the methoxy and oxirane functionalities to form the stable C₇H₇⁺ ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the methoxy group and side chain from the aromatic ring. |

Experimental Protocol: GC-MS Analysis

This section details a standard operating procedure for the analysis of 2-(2-Methoxyphenyl)oxirane using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

-

Solvent Selection: Dissolve a small quantity (approx. 1 mg) of the 2-(2-Methoxyphenyl)oxirane sample in a high-purity, volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (1 mL).[7]

-

Concentration: Prepare a solution with a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter into a clean 2 mL glass autosampler vial.[8]

4.2. Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injection Port: Split/Splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[7]

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating aromatic compounds.[9]

-

Oven Temperature Program:

-

Initial Temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

4.3. Data Analysis

-

Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak.

-

Mass Spectrum: Extract the mass spectrum from the apex of the analyte peak.

-

Spectral Interpretation: Identify the molecular ion peak (m/z 150) and compare the observed fragment ions with the proposed fragmentation pattern (Section 3).

-

Library Matching (Optional): Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation logic for 2-(2-Methoxyphenyl)oxirane.

References

- 1. Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. GCMS Section 6.13 [people.whitman.edu]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Oxirane Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of oxirane-containing compounds, commonly known as epoxides. Due to their high ring strain and reactivity, oxiranes are crucial intermediates in organic synthesis and are found in a variety of biologically active molecules and pharmaceutical agents. IR spectroscopy serves as a powerful, non-destructive analytical technique for identifying the characteristic oxirane ring and monitoring its reactions.

Core Principles of IR Spectroscopy of Oxiranes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. The IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule.

For oxirane compounds, the key diagnostic absorption bands arise from the vibrations of the three-membered ring, which are influenced by significant ring strain.[1] This strain, a combination of angle and torsional strain, makes the C-C and C-O bonds in the ring different from their acyclic counterparts, leading to characteristic shifts in their vibrational frequencies.

Characteristic Vibrational Modes of the Oxirane Ring

The infrared spectrum of an oxirane is dominated by several key vibrational modes originating from the epoxy ring. These include C-H stretching, C-O-C stretching, and ring deformation or "breathing" modes.

C-H Stretching Vibrations

The C-H bonds of the oxirane ring typically exhibit stretching vibrations at slightly higher wavenumbers than those in unstrained alkanes. This is attributed to the increased s-character of the carbon orbitals in the strained ring system.

-

Asymmetric and Symmetric C-H Stretching: These bands are typically found in the region of 3050-2990 cm⁻¹ . The presence of absorption bands above 3000 cm⁻¹ can be an initial indicator of a strained ring or unsaturation.

Ring Vibrations (C-O-C Stretching and Ring Deformation)

The most characteristic and readily identifiable peaks for oxiranes are those associated with the vibrations of the entire three-membered ring. These are often referred to as ring breathing, asymmetric C-O-C stretching, and symmetric C-O-C stretching.

-

Symmetric Ring Breathing (ν₁): This vibration involves the symmetric stretching and contracting of all three bonds in the ring. It appears as a weak to medium band in the region of 1280-1230 cm⁻¹ .[1]

-

Asymmetric C-O-C Stretching (ν₂): This is a strong and characteristic band for epoxides, resulting from the out-of-phase stretching of the two C-O bonds. It is typically observed in the range of 950-815 cm⁻¹ .[1][2] The position within this range is sensitive to the substitution pattern.

-

Symmetric C-O-C Stretching (ν₃): This mode involves the in-phase stretching of the C-O bonds and appears as a strong band in the 880-750 cm⁻¹ region.[1][2]

The intensity of the asymmetric and symmetric C-O-C stretching bands makes them particularly useful for identifying the presence of an oxirane ring.

Quantitative Data on IR Absorption Bands of Oxirane Compounds

The precise wavenumbers of the characteristic oxirane absorption bands are influenced by the substitution pattern on the ring. The following table summarizes typical IR absorption data for various oxirane compounds.

| Compound Name | Substitution Pattern | Symmetric Ring Breathing (ν₁) (cm⁻¹) | Asymmetric C-O-C Stretch (ν₂) (cm⁻¹) | Symmetric C-O-C Stretch (ν₃) (cm⁻¹) | C-H Stretch (cm⁻¹) | Other Notable Bands (cm⁻¹) |

| Ethylene Oxide | Unsubstituted | ~1270 | ~865 | ~821 | ~3005 | - |

| 1,2-Epoxypropane | Monosubstituted (Alkyl) | ~1260 | ~920 | ~830 | ~3050, 2990 | - |

| 1,2-Epoxybutane | Monosubstituted (Alkyl) | 1261[1] | 904[1] | 831[1] | ~3045, 2960 | - |

| Isobutylene Oxide | 1,1-Disubstituted (Alkyl) | - | ~900 | ~840 | ~2970 | - |

| trans-Stilbene Oxide | 1,2-Disubstituted (Aryl) | - | - | - | 3064, 3034 | Aromatic C-H bending |

| α-Pinene Oxide | Trisubstituted (Alkyl) | 1280[3] | 937[3] | 727[3] | ~2980, 2920 | Carbonyl (impurity) at 1710[3] |

| Epichlorohydrin | Monosubstituted (EWG) | - | 925[4] | 848[5] | ~3060, 3000 | C-Cl stretch |

| Glycidyl Phenyl Ether | Monosubstituted (Aryl Ether) | ~1250 | ~915 | ~830 | ~3060, 3040 | Aromatic overtones |

| Epoxidized Vegetable Oils | Multiple Substitutions | - | 847-823[6] | - | ~3050[6] | C=O (ester) at ~1740[6] |

Note: The exact peak positions can vary depending on the physical state of the sample (neat, solution, KBr pellet) and the specific instrument used.

Experimental Protocols for IR Spectroscopy of Oxiranes

The choice of sampling technique depends on the physical state of the oxirane compound (liquid or solid) and the information required. Due to the reactive nature of epoxides, appropriate handling precautions should always be taken.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood, as many oxiranes are volatile and can be toxic or irritants.

-

Avoid Incompatible Materials: Oxiranes can react vigorously with acids, bases, and nucleophiles. Ensure all glassware and sampling accessories are clean and dry.

Protocol for Liquid Samples (Neat or Solution) using Transmission Cells

This method is suitable for pure liquid oxiranes or solutions in an appropriate IR-transparent solvent.

Materials:

-

FTIR spectrometer

-

Demountable or sealed liquid transmission cell (e.g., with NaCl or KBr plates)

-

Pasteur pipette or syringe

-

Sample (neat liquid or a ~5-10% solution in a solvent like CCl₄ or CS₂)

-

Appropriate solvent for cleaning (e.g., dry acetone or dichloromethane)

Procedure:

-

Cell Preparation: Disassemble the liquid cell and clean the salt plates with a dry, appropriate solvent. Handle the plates by the edges to avoid fingerprints.

-

Background Spectrum: Assemble the empty cell and acquire a background spectrum. If using a solution, acquire the background spectrum of the pure solvent in the cell.

-

Sample Loading: Apply a few drops of the liquid sample onto the center of one salt plate using a Pasteur pipette. Place the second plate on top and gently rotate to create a thin, uniform film. For a sealed cell, inject the sample into the cell using a syringe.

-

Spectrum Acquisition: Place the loaded cell in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

-

Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with a suitable solvent. Store the plates in a desiccator.

Protocol for Solid Samples using KBr Pellets

This technique involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a transparent pellet.

Materials:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr pellet press kit (die and hydraulic press)

-

Spectroscopy-grade KBr powder (dried)

-

Solid oxirane sample

Procedure:

-

Sample Preparation: Place approximately 1-2 mg of the solid oxirane sample and 100-200 mg of dry KBr powder in an agate mortar.

-

Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained. Avoid excessive grinding, which can lead to moisture absorption.

-

Pellet Pressing: Transfer a small amount of the powder into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Cleaning: Thoroughly clean the mortar, pestle, and die set immediately after use.

Protocol for Liquid or Solid Samples using Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient technique that requires minimal sample preparation.

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)

-

Sample (liquid or solid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure (for solids): For solid samples, use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a soft cloth or swab dampened with an appropriate solvent.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows in the IR spectroscopy of oxirane compounds.

Caption: Correlation of oxirane vibrational modes to IR spectral regions.

Caption: General experimental workflow for IR analysis of oxiranes.

Caption: Influence of ring strain on oxirane vibrational frequencies.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation and analysis of oxirane compounds. The characteristic absorption bands arising from the strained three-membered ring provide a clear and reliable method for their identification. By understanding the principles of these vibrational modes and the influence of substitution patterns, researchers can effectively utilize IR spectroscopy for qualitative identification, reaction monitoring, and quality control in the synthesis and development of oxirane-containing molecules. Adherence to proper experimental protocols and safety precautions is paramount when working with these reactive compounds.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Chemistry: Epoxide infrared spectra [openchemistryhelp.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring the structure–reactivity relationship in epoxidized perilla and safflower oil thermosetting resins - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00688B [pubs.rsc.org]

Stereoselective Synthesis of (2S)-2-(2-methoxyphenyl)oxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the stereoselective synthesis of (2S)-2-(2-methoxyphenyl)oxirane, a valuable chiral building block in the development of pharmaceuticals. The guide details prominent catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis, with a focus on experimental protocols and comparative quantitative data.

Introduction

(2S)-2-(2-methoxyphenyl)oxirane is a chiral epoxide of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in the biological activity of target molecules. This guide explores various synthetic strategies to achieve high enantioselectivity in the preparation of this specific enantiomer. The primary route involves the asymmetric epoxidation of the precursor, 2-methoxystyrene.

Synthesis of the Starting Material: 2-Methoxystyrene

A common and effective method for the synthesis of 2-methoxystyrene is the Wittig reaction, which converts an aldehyde into an alkene. In this case, 2-methoxybenzaldehyde is reacted with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Experimental Protocol: Wittig Reaction

Materials:

-

2-Methoxybenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the suspension to 0 °C. Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change. Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: In a separate flask, dissolve 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, containing 2-methoxystyrene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methoxystyrene.[1][2][3]

Experimental Workflow for Wittig Reaction

Caption: Workflow for the synthesis of 2-methoxystyrene via Wittig reaction.

Stereoselective Epoxidation Methods

The key step in the synthesis of (2S)-2-(2-methoxyphenyl)oxirane is the enantioselective epoxidation of 2-methoxystyrene. Several catalytic systems have been developed for this purpose.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a widely used and effective method for the enantioselective epoxidation of unfunctionalized alkenes, including aryl-substituted alkenes like 2-methoxystyrene.[3][4][5][6][7] This reaction utilizes a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach). The chirality of the salen ligand dictates the stereochemical outcome of the epoxidation. For the synthesis of the (2S)-enantiomer, the (S,S)-Jacobsen catalyst is typically employed.

Reaction Scheme:

Caption: Jacobsen-Katsuki epoxidation of 2-methoxystyrene.

Experimental Protocol (General):

-

Catalyst Preparation: The (S,S)-Jacobsen's catalyst is either commercially available or can be synthesized from (1S,2S)-(-)-1,2-diaminocyclohexane and the appropriate salicylaldehyde derivative, followed by complexation with a manganese(II) salt and oxidation.

-

Epoxidation: To a solution of 2-methoxystyrene in a suitable solvent (e.g., dichloromethane), the (S,S)-Jacobsen catalyst (typically 1-10 mol%) is added. A buffered solution of sodium hypochlorite is then added, and the biphasic mixture is stirred vigorously at a controlled temperature (often 0 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: The organic layer is separated, washed, dried, and concentrated. The crude epoxide is then purified by flash column chromatography.

Quantitative Data (Representative for Styrene Derivatives):

| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |

| Styrene | (R,R)-Jacobsen | NaOCl | ~60-80 | 80-92 | [8][9] |

| Substituted Styrenes | Chiral Mn(salen) | NaOCl | High | 89-93 | [10] |

Organocatalytic Epoxidation

Chiral ketones, particularly those derived from carbohydrates like fructose, can act as efficient organocatalysts for asymmetric epoxidation.[4][10][11][12][13] These ketones generate a chiral dioxirane in situ upon reaction with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone®). The Shi epoxidation is a well-known example of this methodology.

Reaction Scheme:

Caption: Organocatalytic epoxidation of 2-methoxystyrene.

Experimental Protocol (General):

-

A mixture of the alkene, the chiral ketone catalyst (typically 10-30 mol%), and a buffer (e.g., K₂CO₃) in a suitable solvent system (often a mixture of acetonitrile and water) is prepared.

-

A solution of Oxone® is added portion-wise or via syringe pump to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched and worked up. The product is purified by column chromatography.

Quantitative Data (Representative for Styrene Derivatives):

| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |

| Styrene | Fructose-derived ketone | Oxone® | ~63 | 90 | [14] |

| trans-β-Methylstyrene | Fructose-derived ketone | Oxone® | High | 90-92 | [12] |

Note: The enantioselectivity can be highly dependent on the specific chiral ketone used and the reaction conditions.

Biocatalytic Epoxidation

Enzymes, particularly styrene monooxygenases (SMOs), offer a highly enantioselective route to epoxides.[15][16][17][18][19][20] Wild-type SMOs typically produce the (S)-enantiomer of styrene oxide with excellent enantiomeric excess (>99%).[12] However, through protein engineering, SMOs that selectively produce the (R)-enantiomer have been developed, which would be necessary for the synthesis of (2S)-2-(2-methoxyphenyl)oxirane. These reactions are typically carried out in aqueous buffer using whole-cell biocatalysts or isolated enzymes, with a cofactor regeneration system.

Reaction Scheme:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Peroxygenase‐Catalysed Epoxidation of Styrene Derivatives in Neat Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. users.ox.ac.uk [users.ox.ac.uk]

- 14. datapdf.com [datapdf.com]

- 15. rsc.org [rsc.org]

- 16. pcliv.ac.uk [pcliv.ac.uk]

- 17. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. datapdf.com [datapdf.com]

- 19. A new clade of styrene monooxygenases for (R)-selective epoxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 20. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Methoxyphenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)oxirane, a key chiral building block in synthetic organic chemistry. With the Chemical Abstracts Service (CAS) number 62717-78-6 for the racemic mixture and 874980-60-6 for the (2S)-enantiomer, this compound is of significant interest, particularly in the pharmaceutical industry as a precursor for the synthesis of beta-adrenergic receptor antagonists (beta-blockers). This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its relevance in drug development. Furthermore, it includes visualizations of its synthetic workflow and the relevant biological signaling pathway to provide a thorough understanding for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The properties of 2-(2-Methoxyphenyl)oxirane are summarized in the tables below. These values are crucial for its handling, characterization, and use in synthetic applications.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 62717-78-6 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| IUPAC Name | 2-(2-methoxyphenyl)oxirane | [1] |

| Synonyms | o-methoxystyrene oxide, 2-(2-methoxy-phenyl)-oxirane | [1] |

| XLogP3 | 1.4 | [1] |

Table 2: Computed Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for protons on the oxirane ring are expected between 2.0-3.5 ppm. The aromatic protons will appear further downfield, and the methoxy group protons will be a singlet around 3.8 ppm.[2] |

| ¹³C NMR | The carbons of the oxirane ring typically appear in the 45-55 ppm region due to ring strain. The aromatic carbons and the methoxy carbon will be observed at lower fields.[2] |

| IR Spectroscopy | The presence of a C-O-C stretch is expected in the 1000-1300 cm⁻¹ region. The absence of a strong O-H band (3200-3700 cm⁻¹) and a C=O band (1650-1800 cm⁻¹) is indicative of the epoxide structure.[2] |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 150. Fragmentation patterns would likely involve the loss of fragments such as CO, CHO, and CH₃O.[1] |

Synthesis of 2-(2-Methoxyphenyl)oxirane: An Experimental Protocol

The synthesis of 2-(2-Methoxyphenyl)oxirane can be achieved through the epoxidation of 2-methoxystyrene or via a halohydrin intermediate. The following is a detailed protocol adapted from similar syntheses.[3]

Materials and Reagents

-

α-chloromethyl-2-methoxybenzyl alcohol

-

Dioxane

-

Potassium hydroxide (KOH)

-

Deionized water

-

Benzene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzyl alcohol in 12 ml of dioxane.

-

Base Addition: Prepare a solution of 840 mg of potassium hydroxide in 5 ml of water. Add this solution to the dioxane mixture.

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Work-up: Pour the reaction mixture into ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with benzene.

-

Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-methoxyphenyl)oxirane.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel.

Role in Drug Development: A Precursor to Beta-Blockers

2-(2-Methoxyphenyl)oxirane is a valuable chiral synthon, particularly for the asymmetric synthesis of pharmaceuticals. Its primary application lies in the preparation of beta-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[4][5] The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of the amino-alcohol side chain characteristic of many beta-blockers.

Visualizations: Synthetic Workflow and Signaling Pathway

Synthetic Workflow for 2-(2-Methoxyphenyl)oxirane

Caption: Synthetic workflow for 2-(2-Methoxyphenyl)oxirane.

Beta-Adrenergic Signaling Pathway and the Action of Beta-Blockers

Beta-blockers competitively inhibit the binding of catecholamines (like norepinephrine and epinephrine) to beta-adrenergic receptors. This action is crucial in the management of cardiovascular diseases. The following diagram illustrates this signaling pathway.

Caption: Beta-adrenergic signaling and beta-blocker action.

Safety and Handling

2-(2-Methoxyphenyl)oxirane is classified with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-(2-Methoxyphenyl)oxirane is a fundamentally important epoxide in organic synthesis, with direct applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and the biological context of its derivatives is essential for professionals in drug discovery and development. This guide provides a consolidated resource to aid in the research and application of this versatile compound.

References

A Comprehensive Technical Guide to 2-(2-Methoxyphenyl)oxirane for Advanced Research and Pharmaceutical Development

Abstract: This document provides an in-depth technical overview of 2-(2-Methoxyphenyl)oxirane, a key chiral building block in asymmetric synthesis. It is intended for researchers, chemists, and professionals in the field of drug development. This guide covers the fundamental physicochemical properties, a detailed synthesis protocol, its significant role in the synthesis of pharmaceutical intermediates, and essential safety and handling procedures. All quantitative data is presented in a structured format, and key processes are visualized using workflow and pathway diagrams to facilitate a deeper understanding of its chemical utility and applications.

Physicochemical and Computed Properties

2-(2-Methoxyphenyl)oxirane is a chiral epoxide recognized for its utility as a synthon in the creation of enantiomerically pure compounds. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| CAS Number | 62717-78-6 | PubChem[1] |

| Appearance | Colorless liquid | ChemShuttle |

| Purity | 95% | ChemShuttle |

| Storage Temperature | 2-8 °C | ChemShuttle |

| XLogP3-AA | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

Synthesis of 2-(2-Methoxyphenyl)oxirane: An Experimental Protocol

The following protocol outlines a method for the synthesis of 2-(2-Methoxyphenyl)oxirane from α-chloromethyl-2-methoxybenzylalcohol.[2]

Materials:

-

α-chloromethyl-2-methoxybenzylalcohol (crude oil)

-

Dioxane

-

Potassium hydroxide (KOH)

-

Deionized water

-

Benzene

-

Ice

Procedure:

-

Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzylalcohol in 12 ml of dioxane.

-

Prepare a solution of 840 mg of potassium hydroxide in 5 ml of water.

-

Add the potassium hydroxide solution to the dioxane solution.

-

Stir the resulting mixture at room temperature for 3 hours.[2]

-

After 3 hours, pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with benzene.

-

Dry the organic extract and evaporate the solvent to yield the crude product of 2-(2-Methoxyphenyl)oxirane.[2]

Synthesis workflow for 2-(2-Methoxyphenyl)oxirane.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-(2-Methoxyphenyl)oxirane is primarily due to the high reactivity of the epoxide ring, which allows for stereospecific ring-opening reactions. This characteristic makes it an invaluable chiral synthon for producing enantiomerically pure pharmaceutical intermediates.

Application of 2-(2-Methoxyphenyl)oxirane in pharmaceutical synthesis.

This epoxide has been utilized in the asymmetric synthesis of β-blockers, where the chiral center derived from the epoxide is crucial for the drug-receptor interactions. Furthermore, its structure is relevant in the synthesis of molecules inspired by natural products, with the methoxy-substituted aromatic group playing a role in bioactive conformations.

Safety, Handling, and Storage

Due to its reactivity and potential hazards, 2-(2-Methoxyphenyl)oxirane requires careful handling.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Mutagenicity: Suspected of causing genetic defects.[1]

-

Carcinogenicity: Suspected of causing cancer.[1]

Handling and Storage:

-

The compound is sensitive to moisture and temperature, necessitating storage in a dry environment between 2-8°C.

-

Use inert atmosphere techniques for handling to prevent the opening of the epoxide ring.

-

All transfers should be conducted with dry glassware.

-

It is advised to use personal protective equipment (PPE), including gloves, and eye/face protection. Work in a well-ventilated area.

Recommended safety and handling procedures.

First-Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately flush the skin with plenty of water while removing contaminated clothing.

-

Eye Contact: Rinse eyes with water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

2-(2-Methoxyphenyl)oxirane is a versatile and valuable chiral intermediate in organic and medicinal chemistry. Its well-defined stereochemistry and the reactivity of its epoxide functionality make it a crucial starting material for the asymmetric synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective use in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safe Handling of 2-(2-Methoxyphenyl)oxirane

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS for 2-(2-Methoxyphenyl)oxirane from your supplier before use and adhere to all institutional and regulatory safety protocols.

Introduction

2-(2-Methoxyphenyl)oxirane is an epoxide compound utilized in various organic synthesis applications, particularly within the pharmaceutical and fine chemical industries. Its reactive oxirane (epoxide) ring makes it a valuable intermediate for introducing specific structural motifs into larger molecules. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety measures to ensure safe handling and use in a laboratory or manufacturing setting. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to 2-(2-Methoxyphenyl)oxirane.

Hazard Identification and Classification

2-(2-Methoxyphenyl)oxirane is classified as a hazardous substance. The primary hazards are associated with its effects on the skin, eyes, and its potential for long-term health effects. The Globally Harmonized System (GHS) classification for this compound is summarized below.

Table 1: GHS Hazard Classification for 2-(2-Methoxyphenyl)oxirane and Similar Compounds

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [2][3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [1] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [1] |

Note: Hazard classifications can vary slightly between suppliers. The information presented here is a composite from available safety data.

Physical and Chemical Properties

Understanding the physical properties of 2-(2-Methoxyphenyl)oxirane is crucial for its safe storage and handling.

Table 2: Physical and Chemical Data for 2-(2-Methoxyphenyl)oxirane

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Physical State | Solid | [2] |

| Melting Point | 41-48°C | [2] |

| Boiling Point | 152-158°C | [2] |

| CAS Number | 62717-78-6 | [1] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust or vapors.[2][4]

-

Eyewash Stations and Safety Showers: Facilities where this material is handled must be equipped with an eyewash fountain and a safety shower.[2][5]

Personal Protective Equipment (PPE)

A systematic approach to PPE selection is critical. The following diagram illustrates a recommended workflow for selecting the appropriate PPE when handling 2-(2-Methoxyphenyl)oxirane.

-

Eye and Face Protection: Wear tightly fitting safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[6][7]

-

Skin Protection: Wear impervious, chemical-resistant gloves such as nitrile or neoprene.[3][6] Contaminated gloves should be disposed of properly and not reused.[8] Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin contact.[3][6]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a full-face respirator with an appropriate cartridge, approved by NIOSH or an equivalent authority.[3][6]

General Hygiene Practices

-